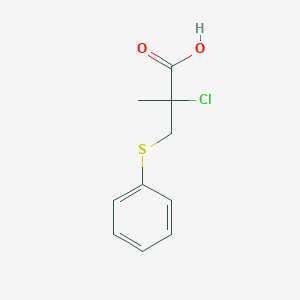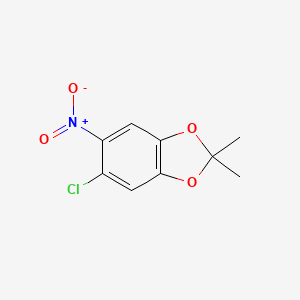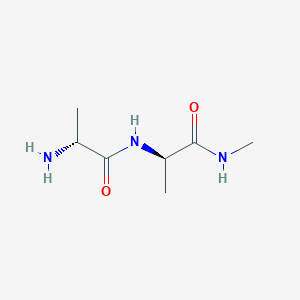
2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one is a complex organophosphorus compound It features a unique thiazaphospholidinone ring structure, which includes sulfur, nitrogen, and phosphorus atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one typically involves the reaction of diethylamine with a suitable phosphorothioate precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final thiazaphospholidinone ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazaphospholidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organophosphorus compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the development of new materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modifying the activity of these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.
2-(Diethylamino)ethyl methacrylate: Used in polymer chemistry with similar diethylamino groups.
2-(Diethylamino)ethanethiol: Contains a thiol group similar to the sulfur in the thiazaphospholidinone ring.
Uniqueness
2-(Diethylamino)-3-phenyl-2-sulfanylidene-1,3,2lambda5-thiazaphospholidin-4-one is unique due to its thiazaphospholidinone ring structure, which combines sulfur, nitrogen, and phosphorus atoms in a single ring. This structure imparts unique chemical and physical properties, making it distinct from other compounds with similar functional groups.
Properties
CAS No. |
61330-40-3 |
|---|---|
Molecular Formula |
C12H17N2OPS2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(diethylamino)-3-phenyl-2-sulfanylidene-1,3,2λ5-thiazaphospholidin-4-one |
InChI |
InChI=1S/C12H17N2OPS2/c1-3-13(4-2)16(17)14(12(15)10-18-16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
ZCJJXIANBOCUQI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=S)N(C(=O)CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Dimethylamino)methylidene]cyclododecan-1-one](/img/structure/B14569686.png)




![2-Phenyl-4-{2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]ethenyl}-2H-1,2,3-triazole](/img/structure/B14569709.png)

![S-[4-(Pentyloxy)phenyl] 4-heptylbenzene-1-carbothioate](/img/structure/B14569740.png)
![1-[3-(3-Bromopropoxy)-4-nitrophenoxy]-2,4-dichlorobenzene](/img/structure/B14569744.png)

![Ethanol, 2-[(3,3-dibutoxypropyl)methylamino]-](/img/structure/B14569751.png)


